molecular formula C14H18O2 B2495779 2-[(Cyclohexyloxy)methyl]benzaldehyde CAS No. 1443305-16-5

2-[(Cyclohexyloxy)methyl]benzaldehyde

Cat. No. B2495779
CAS RN: 1443305-16-5
M. Wt: 218.296
InChI Key: AQDXTRTUHHYERZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including compounds like 2-[(Cyclohexyloxy)methyl]benzaldehyde, often involves oxygenation of methylarenes. A notable method involves a polyoxometalate-mediated electron transfer-oxygen transfer reaction in aqueous sulfuric acid, offering an atom economy of 100% and yields typically above 95% without overoxidation to benzoic acids (Sarma, B. B., Efremenko, I., & Neumann, R., 2015). Other synthetic routes include photosensitized, energy-transfer-mediated cyclization of 2-(1-arylvinyl)benzaldehydes (Ding, W., Ho, Chang Chin, & Yoshikai, N., 2019) and direct acylation reactions (Flippin, L., & Muchowski, J., 1993).

Molecular Structure Analysis

The crystal structure of benzaldehyde complexes provides insights into the molecular structure and stability. For example, the crystal structure of hexakis(2,3,6-tri-O-methyl)-α-cyclodextrin–benzaldehyde complex reveals how benzaldehyde molecules interact within a host cavity, highlighting the importance of molecular interactions in defining structure and stability (Harata, K., Uekama, K., Otagiri, M., Hirayama, F., & Sugiyama, Y., 1982).

Chemical Reactions and Properties

Benzaldehyde derivatives undergo various chemical reactions, including oxygenation, photosensitized cyclization, and acylation, leading to a wide range of products with significant chemical properties. For instance, oxygenation reactions utilizing polyoxometalates as oxygen donors offer an environmentally friendly and efficient route to benzaldehyde derivatives with high yields and atom economy (Sarma et al., 2015).

Scientific Research Applications

Antimicrobial Applications

Monoterpenes like p-Cymene have shown a range of biological activities including antimicrobial effects. These compounds, found in over 100 plant species, are utilized in medicine and food for their health benefits. Although not directly related to 2-[(Cyclohexyloxy)methyl]benzaldehyde, the study of monoterpenes' antimicrobial properties indicates interest in similar compounds for treating communicable diseases and potentially functionalizing biomaterials and nanomaterials for healthcare applications (Marchese et al., 2017).

Synthetic Applications

Methyl-2-formyl benzoate, known for its pharmacological activities, serves as a precursor in organic synthesis, highlighting the importance of benzaldehyde derivatives in pharmaceutical research. The versatility of such compounds in synthesis suggests potential research applications for 2-[(Cyclohexyloxy)methyl]benzaldehyde in developing new bioactive molecules (Farooq & Ngaini, 2019).

Flavor Chemistry

Branched chain aldehydes are crucial for flavor in foods, derived from amino acids. The understanding of these compounds' production and degradation could be relevant for research into 2-[(Cyclohexyloxy)methyl]benzaldehyde, especially if it possesses similar properties that could contribute to flavor or fragrance applications (Smit, Engels, & Smit, 2009).

Polymerization Research

The study of polymerization of aldehydes, including those with branched hydrocarbon chains, provides insights into the development of new materials with practical applications. This research area could be relevant for exploring 2-[(Cyclohexyloxy)methyl]benzaldehyde in material science and engineering (Kubisa et al., 1980).

Environmental and Health Applications

Research into the epigenetic effects of environmental chemicals, including various aldehydes, underscores the importance of studying compounds like 2-[(Cyclohexyloxy)methyl]benzaldehyde for potential health implications and therapeutic applications (Baccarelli & Bollati, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(cyclohexyloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,10,14H,1-3,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDXTRTUHHYERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohexyloxy)methyl]benzaldehyde

CAS RN

1443305-16-5
Record name 2-[(cyclohexyloxy)methyl]benzaldehyde
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